C–H Silylation: [Rh(acac)(COD)] Delivers Only 4% Yield vs. >86% for [Rh(coe)₂Cl]₂
In a systematic screening of rhodium precatalysts for C–H silylation under identical conditions (N₂ atmosphere, conversions by ¹H NMR, yields after distillation), [Rh(cod)(acac)] (entry 5) gave only 56% conversion and a 4% isolated yield. By contrast, [Rh(coe)₂Cl]₂ (entry 3) achieved >98% conversion and an 86% yield, while [Rh(cod)OH]₂ (entry 1) gave >98% conversion and 79% yield . This demonstrates that for C–H silylation applications, Chiralyst P310 is a poor choice compared to dinuclear hydroxide or chloride‑bridged analogues.
| Evidence Dimension | Yield and conversion in C–H silylation |
|---|---|
| Target Compound Data | [Rh(cod)(acac)]: 56% conversion, 4% isolated yield |
| Comparator Or Baseline | [Rh(coe)₂Cl]₂: >98% conversion, 86% yield; [Rh(cod)OH]₂: >98% conversion, 79% yield |
| Quantified Difference | −82 percentage points in yield versus best comparator; −52 percentage points in conversion |
| Conditions | All reactions under N₂; conversions by ¹H NMR; yields after distillation |
Why This Matters
A procurement decision for C–H silylation studies must exclude Rh(acac)(COD) in favor of [Rh(coe)₂Cl]₂ or [Rh(cod)OH]₂ to avoid near‑complete catalytic failure.
- [1] Catalyst screening for Rh-catalysed C–H silylation. Table 1, PMC9491085. https://pmc.ncbi.nlm.nih.gov/articles/PMC9491085/table/tab1/ View Source
